molecular formula C19H31N3O2 B15061480 tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B15061480
M. Wt: 333.5 g/mol
InChI Key: BUEZITDDUVQKGB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and an isobutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction.

    Attachment of the Isobutylamino Group: The isobutylamino group is added through an amination reaction, often using isobutylamine as the reagent.

    Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isobutylamino group may enhance its binding affinity through hydrogen bonding and hydrophobic interactions. The piperidine and pyridine rings provide structural rigidity and electronic properties that facilitate these interactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate: Similar structure but lacks the isobutylamino group.

    tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Contains a phenyl group instead of a pyridine moiety.

    tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Features a benzimidazole ring instead of a pyridine ring.

Uniqueness

tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of the isobutylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, binding affinity, and overall reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C19H31N3O2

Molecular Weight

333.5 g/mol

IUPAC Name

tert-butyl 2-[2-(2-methylpropylamino)pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C19H31N3O2/c1-14(2)13-21-17-15(9-8-11-20-17)16-10-6-7-12-22(16)18(23)24-19(3,4)5/h8-9,11,14,16H,6-7,10,12-13H2,1-5H3,(H,20,21)

InChI Key

BUEZITDDUVQKGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=CC=N1)C2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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